molecular formula C19H26N2O3 B4814051 4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one

4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one

Cat. No.: B4814051
M. Wt: 330.4 g/mol
InChI Key: WCBWGBLPDYSQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonylating agent under controlled conditions.

    Coupling with 4-propan-2-yloxyphenyl Group: The intermediate is then reacted with 4-propan-2-yloxyphenyl bromide in the presence of a base to form the desired product.

    Cyclization to Form Pyrrolidin-2-one: The final step involves cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals.

    Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one: Lacks the propan-2-yloxy group, which may affect its biological activity.

    4-(Piperidine-1-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical properties.

Uniqueness

4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14(2)24-17-8-6-16(7-9-17)21-13-15(12-18(21)22)19(23)20-10-4-3-5-11-20/h6-9,14-15H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBWGBLPDYSQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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